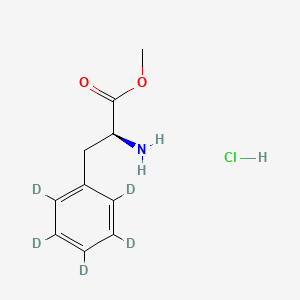
O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4 (O-BECEP-d4) is an organophosphorus compound (OP) with a wide range of uses in scientific research. O-BECEP-d4 is a type of phosphorodiamidate ester, which are used in a variety of applications, including as a reagent for peptide synthesis and as a biochemical probe. O-BECEP-d4 has been used to study the molecular mechanisms of enzyme inhibition, as well as to probe the structure and function of proteins. In addition, O-BECEP-d4 has been used in a variety of biological assays and has been found to be a useful tool for investigating biochemical and physiological processes.
Aplicaciones Científicas De Investigación
O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4 has a variety of applications in scientific research. It has been used as a reagent for peptide synthesis, as a biochemical probe for studying enzyme inhibition, and as a tool for investigating the structure and function of proteins. O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4 has also been used in a variety of biological assays, such as ELISA, Western blotting, and enzyme-linked immunosorbent assays.
Mecanismo De Acción
O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4 is an organophosphate compound that acts as an irreversible inhibitor of acetylcholinesterase (AChE), an enzyme that catalyzes the hydrolysis of the neurotransmitter acetylcholine. O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4 binds to the active site of AChE and forms a covalent bond with the enzyme, which prevents it from catalyzing the hydrolysis of acetylcholine. This leads to an accumulation of acetylcholine in the synapse, which results in the overstimulation of postsynaptic receptors and the symptoms of cholinergic toxicity.
Biochemical and Physiological Effects
O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4 has been found to have a variety of biochemical and physiological effects in laboratory studies. It has been shown to inhibit acetylcholinesterase, which results in an accumulation of acetylcholine in the synapse and the overstimulation of postsynaptic receptors. This can lead to a variety of symptoms, including muscle twitching, weakness, nausea, vomiting, diarrhea, and respiratory difficulty. O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4 has also been found to have an effect on the central nervous system, leading to confusion, anxiety, and seizures.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4 has several advantages in laboratory experiments. It is a potent inhibitor of acetylcholinesterase, making it useful for studying the effects of acetylcholine on the nervous system. It is also relatively stable and can be stored for long periods of time without degradation. Additionally, O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4 is relatively inexpensive and can be easily synthesized in the laboratory.
However, O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4 also has some limitations. It is a potent inhibitor of acetylcholinesterase, and its use in laboratory experiments may lead to the overstimulation of postsynaptic receptors and the symptoms of cholinergic toxicity. Additionally, O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4 is not suitable for in vivo studies due to its potential toxicity.
Direcciones Futuras
There are a number of potential future directions for O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4. It could be used to study the effects of acetylcholine on different types of cells, such as neurons, muscle cells, and immune cells. Additionally, it could be used to study the effects of acetylcholine on different tissues and organs, such as the heart and lungs. O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4 could also be used to study the effects of acetylcholine on different diseases, such as Alzheimer’s disease, Parkinson’s disease, and schizophrenia. Finally, O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4 could be used to study the effects of acetylcholine on the development and function of the nervous
Métodos De Síntesis
O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4 is synthesized from the reaction of 2-chloroethylphosphorodiamidate (CEPD) and 3-butenyl bromide in the presence of a base, such as potassium carbonate. The reaction produces a phosphorodiamidate ester, which can then be purified by recrystallization. To synthesize O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4, the reaction of CEPD and 3-butenyl bromide is carried out at room temperature in a solvent such as dichloromethane or diethyl ether. The product of the reaction is then purified by recrystallization from a suitable solvent.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4 involves the reaction of 3-buten-1-ol with phosphorus oxychloride to form 3-butenyl chloride, followed by reaction with bis(2-chloroethyl)amine to form the desired product.", "Starting Materials": ["3-buten-1-ol", "phosphorus oxychloride", "bis(2-chloroethyl)amine"], "Reaction": ["3-buten-1-ol is reacted with phosphorus oxychloride to form 3-butenyl chloride", "3-butenyl chloride is reacted with bis(2-chloroethyl)amine to form O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4"] } | |
Número CAS |
1246816-65-8 |
Nombre del producto |
O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4 |
Fórmula molecular |
C8H17Cl2N2O2P |
Peso molecular |
279.134 |
Nombre IUPAC |
N-[amino(but-3-enoxy)phosphoryl]-2-chloro-N-(2-chloroethyl)-1,1,2,2-tetradeuterioethanamine |
InChI |
InChI=1S/C8H17Cl2N2O2P/c1-2-3-8-14-15(11,13)12(6-4-9)7-5-10/h2H,1,3-8H2,(H2,11,13)/i4D2,6D2 |
Clave InChI |
UBJAZFXJPCTQTQ-WVTKESLNSA-N |
SMILES |
C=CCCOP(=O)(N)N(CCCl)CCCl |
Sinónimos |
N,N-Bis(2-chloroethyl)-phosphorodiamidic Acid 3-Butenyl Ester-d4; 3-Butenyl N,N-Bis(2-chloroethyl)phosphorodiamidate-d4; NSC 154039-d4; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(1E)-1-{4-[2-(Dimethylamino)ethoxy]phenyl}-1-phenylbut-1-en-2-yl]phenol](/img/structure/B587420.png)


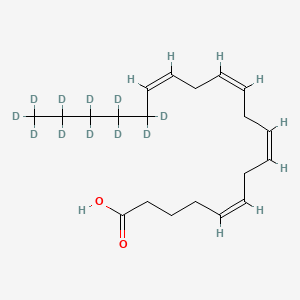
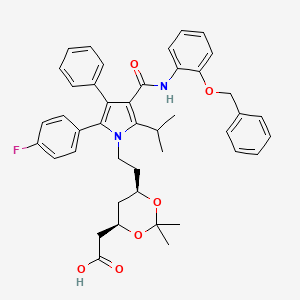
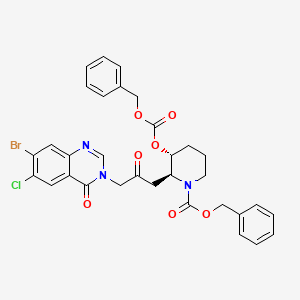
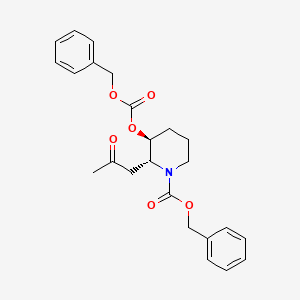
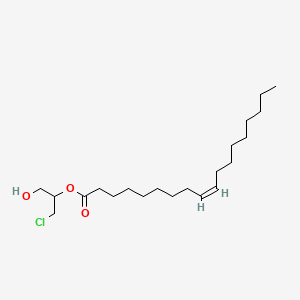
![2-(4-Methoxybenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B587436.png)
